N-(2-Méthoxybenzyl)-2-propanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

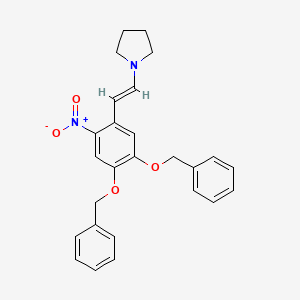

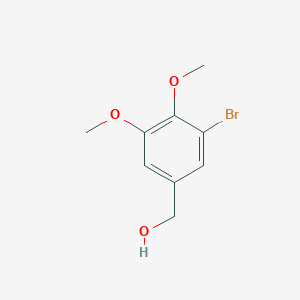

N-(2-Methoxybenzyl)-2-propanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-Methoxybenzyl)-2-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxybenzyl)-2-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche Psychédélique

“N-(2-Méthoxybenzyl)-2-propanamine” fait partie d'une nouvelle série de composés connus sous le nom de médicaments NBOMe . Ces médicaments ont des effets psychédéliques reconnus et puissants . Ils sont répandus sur les marchés de la drogue non réglementés et sont étudiés pour leurs effets et leurs applications potentielles dans la recherche psychédélique .

Études de Neurotoxicité

Ce composé a été utilisé dans des études explorant la neurotoxicité des phénéthylamines substituées . Ces études visent à comprendre les mécanismes sous-jacents à la neurotoxicité de ces substances .

Profilage de la Toxicité In Vitro

Le composé a été utilisé dans des études in vitro pour évaluer le profil de toxicité des phénéthylamines psychédéliques 2C et leurs analogues N-Benzylphénéthylamine (NBOMe) . La présence du groupe N-2-méthoxybenzyle a considérablement augmenté la cytotoxicité in vitro des médicaments phénéthylamines 2C .

Étude des Effets Cytotoxiques

Le composé a été utilisé dans des études pour évaluer ses effets cytotoxiques sur les cellules SH-SY5Y différenciées et les cultures corticales primaires de rat . Les médicaments NBOMe ont présenté une cytotoxicité plus élevée que leurs homologues .

Études du Stress Oxydatif

Le composé a été utilisé dans des études pour évaluer le stress oxydatif, des études métaboliques et énergétiques ont été réalisées pour évaluer les principales voies impliquées dans leur toxicité .

Pharmacologie des Récepteurs à la Sérotonine

Le composé a été utilisé dans la recherche sur la pharmacologie des récepteurs à la sérotonine . La N-méthoxybenzylation des composés 2C augmente considérablement leur affinité pour les récepteurs 5-HT 2A .

Mécanisme D'action

Target of Action

N-(2-Methoxybenzyl)-2-propanamine, also known as 25I-NBOMe, is a potent hallucinogen that exhibits high binding affinity for 5-HT 2A/C and 5-HT 1A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

25I-NBOMe acts as an agonist at the 5-HT 2A/C and 5-HT 1A serotonin receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmitters dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain . The activation of the 5-HT 2A receptor induces a head-twitch response (HTR) in rodents, a behavioral marker of hallucinogen effect in humans .

Biochemical Pathways

The activation of the 5-HT 2A/C and 5-HT 1A serotonin receptors by 25I-NBOMe affects several biochemical pathways. It leads to an increase in the extracellular levels of DA, 5-HT, and GLU in the rat frontal cortex .

Pharmacokinetics

It is known that the compound easily crosses the blood-brain barrier and accumulates in the brain tissue . Peak drug concentrations are detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parent compound is still present in the brain 8 hours after administration .

Result of Action

The activation of the 5-HT 2A/C and 5-HT 1A serotonin receptors by 25I-NBOMe leads to a range of molecular and cellular effects. It increases the extracellular levels of DA, 5-HT, and GLU, and enhances the tissue content of 5-HT and 5-HIAA . This results in a range of behavioral effects, including hallucinations, changes in perception, and alterations in mood .

Action Environment

The action of 25I-NBOMe can be influenced by various environmental factors. For example, chronic administration of the compound can lead to tolerance, resulting in decreased responsiveness to the drug . Furthermore, the compound’s lipophilicity may influence its bioavailability and distribution in the body .

Analyse Biochimique

Biochemical Properties

N-(2-Methoxybenzyl)-2-propanamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT2A receptor, which is known to influence cognitive and behavioral processes . The nature of these interactions involves binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects.

Cellular Effects

N-(2-Methoxybenzyl)-2-propanamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to altered signaling cascades that impact neurotransmitter release and gene transcription . These changes can affect cellular metabolism, leading to variations in energy production and utilization within the cells.

Molecular Mechanism

The molecular mechanism of N-(2-Methoxybenzyl)-2-propanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and subsequent signaling events . This activation can result in the inhibition or activation of downstream enzymes, ultimately influencing gene expression patterns and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxybenzyl)-2-propanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Methoxybenzyl)-2-propanamine remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of N-(2-Methoxybenzyl)-2-propanamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of N-(2-Methoxybenzyl)-2-propanamine can result in toxic or adverse effects, including alterations in neurotransmitter levels and behavioral changes.

Metabolic Pathways

N-(2-Methoxybenzyl)-2-propanamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels within the cells.

Transport and Distribution

The transport and distribution of N-(2-Methoxybenzyl)-2-propanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . This distribution pattern can affect its localization and activity, influencing its overall impact on cellular function.

Subcellular Localization

N-(2-Methoxybenzyl)-2-propanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall role in cellular processes.

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHRRDWIVPFDOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466464 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756474-36-9 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)